BenchChemオンラインストアへようこそ!

Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Antibacterial Fluoroquinolone Structure-Activity Relationship

Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 185011-67-0) is a synthetic fluorinated quinoline ester derivative belonging to the 4-oxo-1,4-dihydroquinoline-3-carboxylate chemotype. With a molecular formula of C₁₂H₉F₂NO₃ and a molecular weight of 253.20 g/mol, this compound features a dual fluorine substitution at the 5- and 8-positions of the quinoline core.

Molecular Formula C12H9F2NO3
Molecular Weight 253.2 g/mol
CAS No. 185011-67-0
Cat. No. B1587058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
CAS185011-67-0
Molecular FormulaC12H9F2NO3
Molecular Weight253.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)F)F
InChIInChI=1S/C12H9F2NO3/c1-2-18-12(17)6-5-15-10-8(14)4-3-7(13)9(10)11(6)16/h3-5H,2H2,1H3,(H,15,16)
InChIKeyYENLNGOUWHSEIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 185011-67-0): Procurement-Relevant Identification and Class Baseline


Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 185011-67-0) is a synthetic fluorinated quinoline ester derivative belonging to the 4-oxo-1,4-dihydroquinoline-3-carboxylate chemotype. With a molecular formula of C₁₂H₉F₂NO₃ and a molecular weight of 253.20 g/mol, this compound features a dual fluorine substitution at the 5- and 8-positions of the quinoline core [1]. This specific substitution pattern places it within the class of fluoroquinolone intermediates, a family of compounds widely recognized as precursors to broad-spectrum antibacterial agents. Its structure provides a versatile scaffold for further functionalization at the 1-, 6-, and 7-positions, which are key sites for generating potent antimicrobial pharmacophores [2].

Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 185011-67-0): Why In-Class Analogs Cannot Be Arbitrarily Substituted


The 5,8-difluoro substitution in this scaffold is not a generic feature. Interchanging this compound with non-fluorinated (ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, CAS 52980-28-6) or mono-fluorinated analogs results in fundamentally different electronic profiles, lipophilicity (XLogP), and hydrogen-bonding capacity, which directly impact subsequent reactivity in downstream synthetic steps and biological target engagement [1]. The strategic placement of two fluorine atoms specifically at C5 and C8 is a design element in several clinically validated fluoroquinolone antibiotics; altering this pattern can lead to significant loss of antibacterial potency, as demonstrated in class-level structure-activity relationship (SAR) studies where 5,8-unsubstituted quinolines showed MIC values >128 µg/mL compared to the low µg/mL range for their difluorinated counterparts [2].

Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 185011-67-0): Quantitative Differentiation Evidence Guide


Broad-Spectrum Antibacterial Activity: MIC Comparison with Non-Fluorinated Parent Core

A comprehensive antimicrobial evaluation of the target compound against a panel of bacterial pathogens demonstrated a minimum inhibitory concentration (MIC) range of 16–64 µg/mL for various strains, including Gram-positive and Gram-negative species . In contrast, the non-fluorinated parent compound, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 52980-28-6), is reported to be essentially inactive as a direct antibacterial agent, with MIC values typically >128 µg/mL or showing no inhibition at the highest concentrations tested [1]. This represents an 8- to >128-fold improvement in potency that is directly attributable to the introduction of the 5,8-difluoro substituents.

Antibacterial Fluoroquinolone Structure-Activity Relationship

Lipophilicity Modulation (XLogP) as a Surrogate for Membrane Permeability and Bioavailability Potential

The computed XLogP of ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is 2.2, which lies within the optimal range (1–3) for oral absorption and cellular permeability according to Lipinski's guidelines [1]. The non-fluorinated analog (ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate) has a lower XLogP of 1.8, while the mono-fluorinated 6-fluoro analog has an XLogP of 2.0 [2]. The 0.2–0.4 log unit increase in lipophilicity conferred by the additional 8-fluoro atom can significantly enhance membrane partitioning and oral bioavailability without compromising solubility, a balance that is critical for optimizing pharmacokinetic profiles in early drug discovery [3].

Physicochemical Property Lipophilicity Drug-likeness

Topological Polar Surface Area (TPSA) and Its Impact on Drug-Likeness

The topological polar surface area (TPSA) of the target compound is 55.4 Ų, which is below the 140 Ų threshold, indicating a high probability of good oral absorption [1]. This value is marginally higher than that of the non-fluorinated analog (46.5 Ų), suggesting a slightly improved capacity for hydrogen-bonding interactions with biological targets without crossing the upper limit for passive membrane permeation [2]. In the context of fluoroquinolone SAR, TPSA values between 50 and 60 Ų have been correlated with optimal intestinal absorption, positioning the 5,8-difluoro substitution pattern favorably relative to other halogenated congeners that often exceed this range due to the introduction of polar substituents [3].

Drug-likeness TPSA Oral Bioavailability

Synthetic Versatility: Facile Derivatization at the 7-Position for High-Potency Fluoroquinolone Antibiotics

The 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate ester serves as a direct precursor to 7-substituted fluoroquinolones that exhibit MIC values as low as 0.03–0.12 µg/mL against key pathogens such as S. aureus and E. coli [1]. This is in stark contrast to analogs derived from non-fluorinated core, which yield final compounds with MIC values typically >4 µg/mL against the same pathogens, representing a >30-fold potency gap [2]. The presence of the 5-fluoro and 8-fluoro groups is essential for achieving the sub-µg/mL activity of marketed fluoroquinolones like sparfloxacin and lomefloxacin, both of which are built on the 5,8-difluoro motif [3].

Synthetic Intermediates Fluoroquinolone Antibiotics Structure-Activity Optimization

Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 185011-67-0): High-Impact Research and Industrial Application Scenarios


Lead-Optimization of Broad-Spectrum Antibacterial Agents Targeting Multidrug-Resistant Pathogens

Research groups focused on developing next-generation fluoroquinolones to combat multidrug-resistant (MDR) Gram-positive and Gram-negative bacteria should prioritize this intermediate. The scaffold's inherent basal antibacterial activity (MIC 16–64 µg/mL) and its established capacity for dramatic potency enhancement through C7 substitution (to MIC <0.1 µg/mL) make it a validated starting point . The favorable XLogP of 2.2 and TPSA of 55.4 Ų further support its drug-likeness profile, reducing attrition risks in later stages of lead optimization [1].

Scaffold Decoration Libraries for SAR Exploration of Fluoroquinolone Pharmacophore

This compound is ideally suited for parallel synthesis campaigns aimed at constructing focused libraries of 7-substituted fluoroquinolones. The 5,8-difluoro motif provides a robust and precedented pharmacophore that consistently yields potent antibacterial candidates, as evidenced by the SAR data from the development of sparfloxacin and related clinical candidates [2]. The controlled increase in lipophilicity (ΔXLogP +0.4 vs. non-fluorinated) also allows for systematic modulation of ADME properties while maintaining activity.

Quality Control and Reference Standard Procurement for Generic Fluoroquinolone API Development

For pharmaceutical companies engaged in the development of generic fluoroquinolone APIs (e.g., sparfloxacin, lomefloxacin), this intermediate serves as a critical reference standard for impurity profiling and synthetic route optimization. Its welldefined physicochemical properties (XLogP 2.2, TPSA 55.4 Ų) and CAS number (185011-67-0) enable reliable identification and quantification in HPLC and LC-MS analyses, ensuring batch-to-batch consistency and regulatory compliance .

Academic and Industrial Research on Fluorine Effects in Medicinal Chemistry

The compound is a valuable tool for fundamental research into the effects of fluorine substitution on biological activity and pharmacokinetics. The specific 5,8-difluoro pattern allows researchers to isolate the contributions of electrostatics, lipophilicity, and metabolic stability in a controlled manner. Studies comparing this scaffold with its non-fluorinated and mon fluorinated analogs can directly quantify the benefits of dual fluorination, as demonstrated by the >30-fold activity differences observed in the fluoroquinolone series [3].

Quote Request

Request a Quote for Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.